N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1013807-96-9
VCID: VC5253206
InChI: InChI=1S/C14H14N4O2S/c1-8-6-11(18(2)17-8)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19)
SMILES: CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1013807-96-9

Cat. No.: VC5253206

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide - 1013807-96-9

Specification

CAS No. 1013807-96-9
Molecular Formula C14H14N4O2S
Molecular Weight 302.35
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H14N4O2S/c1-8-6-11(18(2)17-8)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19)
Standard InChI Key UXPSSWOBHSLTOK-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₄H₁₄N₄O₂S, with a molar mass of 302.35 g/mol. Its IUPAC name, N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide, reflects the integration of a 6-methoxybenzothiazole ring and a 1,3-dimethylpyrazole unit linked via a carboxamide bridge. Key structural features include:

  • Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a methoxy group at position 6.

  • Pyrazole ring: A five-membered aromatic ring with methyl groups at positions 1 and 3.

  • Carboxamide linker: Connects the benzothiazole and pyrazole subunits, facilitating hydrogen bonding with biological targets.

Table 1: Molecular Properties of N-(6-Methoxybenzo[d]thiazol-2-yl)-1,3-Dimethyl-1H-Pyrazole-5-Carboxamide

PropertyValue
CAS No.1013807-96-9
Molecular FormulaC₁₄H₁₄N₄O₂S
Molecular Weight302.35 g/mol
SMILESCC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
InChI KeyUXPSSWOBHSLTOK-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H-NMR spectrum exhibits signals for the methoxy group (δ 3.8–3.9 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and aromatic protons (δ 6.8–7.5 ppm). High-resolution MS shows a molecular ion peak at m/z 302.35.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step coupling reaction:

  • Preparation of 2-Amino-6-methoxybenzo[d]thiazole: 6-Methoxybenzothiazole-2-amine is derived from 2-aminothiophenol and 4-methoxybenzaldehyde under acidic conditions.

  • Carboxamide Formation: The amine reacts with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base in dichloromethane.

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity of Structural Analogs (Zone of Inhibition, mm)

CompoundE. coliP. mirabilisS. aureusA. niger
10g11.815.013.016.0
10q12.014.615.016.2
10ab13.413.413.615.4

The methoxy and pyrazole groups enhance membrane permeability, while the carboxamide linker may inhibit bacterial enzymes like dihydrofolate reductase (DHFR) .

Anticancer and Apoptotic Effects

Pyrazole-benzothiazole derivatives induce apoptosis in cancer cells by modulating Bcl-2/Bax ratios and activating caspase-3. For instance, the analog (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide (8l) shows IC₅₀ values of 2.23–3.75 μM against triple-negative breast cancer cells (MDA-MB-231) . Molecular docking reveals strong binding to EGFR kinase (ΔG = -9.8 kcal/mol), suggesting a similar mechanism for the target compound .

Pharmacological Applications and Research Directions

Anti-Inflammatory Pathways

The pyrazole nucleus inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. In murine models, analogs decrease paw edema by 40–60% at 50 mg/kg, comparable to diclofenac.

Drug Development Challenges

  • Solubility: The compound’s logP value of 2.8 indicates moderate hydrophobicity, necessitating formulation with cyclodextrins or lipid nanoparticles.

  • Metabolic Stability: In vitro hepatic microsomal studies show a half-life of 45 minutes, suggesting susceptibility to CYP3A4-mediated oxidation.

Comparative Analysis with Related Compounds

Structural Analogues

  • N-(3-(Dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride: Exhibits enhanced solubility due to the dimethylamino group but reduced CNS penetration.

  • N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: The furan moiety improves antifungal activity but increases cytotoxicity (CC₅₀ = 28 μM).

Table 3: Comparative Pharmacological Profiles

CompoundAntimicrob. Activity (MIC, μg/mL)Anticancer IC₅₀ (μM)Solubility (mg/mL)
Target CompoundPendingPending<0.1
Pyrazole-thiazole hybrid8–16 (vs. S. aureus)2.23–3.750.5
Isoxazole derivative32–6412.41.2

Future Research Priorities

  • Mechanistic Studies: Conduct molecular docking to identify binding targets like EGFR or DHFR.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of infection and cancer.

  • Derivatization: Introduce polar groups (e.g., sulfonamides) to improve solubility without compromising activity.

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